Product packaging for PEG 20 cetostearyl ether(Cat. No.:CAS No. 9004-95-9)

PEG 20 cetostearyl ether

Cat. No.: B148144
CAS No.: 9004-95-9
M. Wt: 1123.5 g/mol
InChI Key: NLMKTBGFQGKQEV-UHFFFAOYSA-N
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Description

Contextual Overview of Polyoxyethylene Glycol Ethers in Contemporary Research

Polyoxyethylene glycol ethers, the broader class to which Cetomacrogol 1000 belongs, are a versatile group of synthetic polymers that have garnered considerable attention in contemporary chemical research. These compounds are characterized by a polyoxyethylene chain attached to a hydrocarbon group. Their properties can be tuned by varying the length of both the ethylene (B1197577) oxide chain and the hydrocarbon chain. This tunability makes them valuable in a wide array of applications.

In academic inquiry, polyoxyethylene glycol ethers are studied for their behavior at interfaces, their self-assembly into micelles and other structures in solution, and their interactions with various molecules and materials. nih.gov They are frequently employed in research as solubilizers, emulsifiers, dispersants, and wetting agents. nih.govchemicalbook.com The hydrophilic nature conferred by the ethylene oxide units makes them soluble in water and many organic solvents, a property crucial for numerous chemical and biological applications. sigmaaldrich.comekb.eg Research involving these ethers spans diverse fields, including materials science, polymer chemistry, and bioconjugation, where their biocompatibility and ability to modify surfaces are exploited. sigmaaldrich.comcaelo.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H114O21 B148144 PEG 20 cetostearyl ether CAS No. 9004-95-9

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMKTBGFQGKQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H114O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046708
Record name Polyethylene glycol (20) hexadecyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1123.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS]
Record name Cetomacrogol
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CAS No.

9004-95-9
Record name Cetomacrogol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy-
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Record name Hexadecan- l-ol, ethoxylated
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Synthetic Pathways and Manufacturing Science

Classical Ethoxylation Methodologies and Reaction Mechanisms

The classical synthesis of Cetomacrogol 1000 proceeds through the reaction of cetyl alcohol with ethylene (B1197577) oxide. chemicalbook.comtiiips.com This process typically occurs under elevated temperature and pressure in the presence of a catalyst. wikipedia.org

Nucleophilic Addition and Ring-Opening Polymerization Kinetics

The ethoxylation reaction is fundamentally a nucleophilic ring-opening polymerization of ethylene oxide initiated by a compound with an active hydrogen, such as an alcohol. globallcadataaccess.orgshreechem.in In the case of Cetomacrogol 1000 synthesis, cetyl alcohol acts as the initiator. Under alkaline conditions, the hydroxyl group of cetyl alcohol is deprotonated, forming an alkoxide anion. globallcadataaccess.org This alkoxide anion acts as a nucleophile, attacking the electrophilic ethylene oxide ring. globallcadataaccess.org This attack opens the epoxide ring, forming a new alkoxide species with an extended chain. This process then repeats, with successive ethylene oxide molecules adding to the growing polyoxyethylene chain in a ring-opening polymerization mechanism. researchgate.net

The kinetics of this ring-opening polymerization are influenced by several factors, including the catalyst type and concentration, temperature, pressure, and the concentration of the reactants. acs.orgresearchgate.net Base-catalyzed ethoxylation typically leads to a wider distribution of polyoxyethylene chain lengths (homologs) compared to acid catalysis. acs.org The reaction is highly exothermic, requiring careful control to manage heat release and prevent undesirable side reactions. wikipedia.org

Catalytic Systems in Ethoxylation Reactions

Various catalytic systems can be employed in the ethoxylation of fatty alcohols. Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are commonly used in the classical method. wikipedia.orgacs.org These basic catalysts facilitate the formation of the nucleophilic alkoxide initiator. globallcadataaccess.org

Acidic catalysts, such as boron trifluoride or zinc chloride, can also catalyze ethoxylation reactions. acs.orgerasm.org While acidic catalysts may lead to a narrower distribution of ethoxylates, they can also result in the formation of byproducts like polyethylene (B3416737) glycol and 1,4-dioxane (B91453). acs.orggoogle.com

More sophisticated catalysts, including heterogeneous catalysts and double metal cyanide (DMC) catalysts, have been explored to achieve better control over the degree of ethoxylation and produce narrower range ethoxylates. acs.orggoogle.com DMC catalysts, for instance, can be used in continuous processes to produce ethoxylates with molecular weight distributions comparable to those obtained with basic catalysis. google.com

Advanced Synthetic Innovations for Cetomacrogol 1000 Production

While classical ethoxylation is the primary method, research continues into advanced synthetic approaches and process optimization to improve efficiency, safety, and product quality.

Non-Ethylene Oxide Based Reaction Pathways and Reagent Systems

The search for alternatives to ethylene oxide in ethoxylation is driven by safety concerns associated with its handling due to its flammability, explosiveness, and toxicity. tiiips.comgoogle.com While the provided search results primarily focus on ethylene oxide-based ethoxylation, some patent literature hints at alternative preparation methods. For example, one method describes dissolving polyethylene glycol in a dry non-alcoholic organic solvent, reacting it with metallic sodium, and then adding bromohexadecane to obtain Cetomacrogol 1000. google.com This approach avoids the use of ethylene oxide entirely by building the structure from a pre-formed polyethylene glycol chain and a cetyl (hexadecyl) source.

Process Optimization Strategies in Compound Synthesis

Optimization of the Cetomacrogol 1000 synthesis process aims to enhance reaction rate, control product distribution, minimize byproduct formation, and improve safety and economic viability. Strategies include optimizing catalyst selection, reaction temperature and pressure, and reactant feed rates. wikipedia.orgshreechem.inacs.org Continuous reactor technologies, such as loop reactors, are also being explored to improve efficiency compared to traditional batch processes. frontiersin.org

The choice of solvent and optimization of the reaction environment play a crucial role in the ethoxylation process. While the alcohol substrate can sometimes act as the solvent, especially in the initial stages, the reaction mixture can become viscous as the polyoxyethylene chain grows. google.com The use of additional solvents can help manage viscosity and improve reaction kinetics. windows.netwindows.net

For the alternative synthesis method involving polyethylene glycol and bromohexadecane, dry non-alcoholic organic solvents like tetrahydrofuran (B95107) (THF) are specified. google.com The reaction environment in this method involves heating under reflux conditions under nitrogen protection. google.com

In classical ethoxylation, maintaining a controlled temperature and pressure is critical due to the exothermic nature of the reaction. wikipedia.org Purging the reactor with nitrogen can help remove water, which can negatively impact the reaction when using alkali catalysts. globallcadataaccess.org The presence of water can also lead to the formation of unwanted polyethylene glycols. globallcadataaccess.orgwindows.net

Data Tables

Based on the search results, detailed quantitative kinetic data or specific process parameters for Cetomacrogol 1000 synthesis are not extensively provided in a format suitable for comprehensive data tables within the scope of this article. However, the information on catalyst types and their general effects on product distribution can be summarized.

Catalyst TypeEffect on Molecular Weight DistributionPotential Byproducts
Alkaline (e.g., KOH)Wider distributionUnreacted alcohol, PEG acs.org
Acidic (e.g., BF₃)Narrower distributionPEG, 1,4-dioxane acs.orggoogle.com
DMC CatalystsNarrower distribution (can be comparable to basic catalysis in continuous processes) google.comLower levels of byproducts google.com

Detailed Research Findings

Research highlights include the investigation of different catalytic systems and their impact on the ethoxylation of alcohols. Studies have compared classical basic catalysts with other basic and acidic catalysts, analyzing their influence on reaction rate, molecular weight distribution, and byproduct formation. acs.org The use of advanced oxidation pretreatment has also been explored to enhance the biodegradability of certain alcohol ethoxylates. mst.edu Furthermore, research into continuous ethoxylation processes utilizing DMC catalysts is ongoing to improve production efficiency. google.com The influence of branching in the alcohol hydrophobe on the properties and performance of alcohol ethoxylates, including handling properties like viscosity, has also been a subject of study. eventscribe.net

Catalyst Stoichiometry and Yield Enhancement

The synthesis of Cetomacrogol 1000, like other fatty alcohol ethoxylates, is typically catalyzed by alkaline substances. Common catalysts include potassium hydroxide (KOH) and sodium hydroxide (NaOH). wikipedia.orgatamanchemicals.comcore.ac.ukgoogle.comresearchgate.net These basic catalysts facilitate the nucleophilic addition of the alcohol's hydroxyl group to the strained ring of ethylene oxide, initiating the polymerization of ethylene oxide chains.

For the preparation of fatty alcohol polyethoxylates with a narrow distribution of polyethoxylate chain lengths, utilizing an essentially 1:1 molar ratio of alkali metal or alkali metal hydride catalyst to fatty alcohol in the ethoxylation step is preferred. google.com Suitable alkaline catalysts for this purpose include sodium and potassium hydrides, as well as metallic sodium and potassium themselves. google.com While a specific 1.1:1 molar ratio of metallic sodium to PEG is mentioned in the context of a different reaction to ensure complete alkoxide formation and achieve a 55% yield, the direct ethoxylation of cetyl alcohol with ethylene oxide commonly employs KOH or NaOH. wikipedia.orggoogle.com

Temperature and Reaction Duration Kinetics

The ethoxylation of fatty alcohols is an exothermic reaction. wikipedia.orgatamanchemicals.com Industrial processes for alcohol ethoxylation typically proceed at elevated temperatures and pressures. A common temperature range is around 180 °C, with pressures typically between 1 and 2 bar when using potassium hydroxide as a catalyst. wikipedia.orgatamanchemicals.com

The kinetics of the ethoxylation reaction are influenced by temperature, reaction duration, and the concentration of reactants and catalyst. The reaction rate is generally considered to be first order with respect to ethylene oxide, the catalyst, and the alcohol. core.ac.uk Increasing the ethylene oxide pressure can significantly increase the rate of ethoxylation due to the direct relationship between pressure and ethylene oxide concentration in the system. swinburne.edu.au

Studies on the kinetics of alcohol ethoxylation have shown that the rate can decrease with an increase in the carbon chain length of the alcohol. swinburne.edu.au For the synthesis of Cetomacrogol 1000, based on cetyl alcohol (a C16 alcohol), the reaction kinetics will be characteristic of a longer-chain fatty alcohol.

Temperature plays a crucial role in the reaction rate. Increasing the reaction temperature can significantly increase the rate of molecular weight buildup (i.e., the addition of ethylene oxide units). researchgate.net However, as the reaction progresses and the viscosity of the reaction mixture increases, the effect of temperature on the rate can decrease due to mass transfer limitations. researchgate.net

Maintaining appropriate reaction duration is essential for achieving the desired average degree of ethoxylation (approximately 20 for Cetomacrogol 1000) and optimizing conversion rates. Basic catalysts typically exhibit a constant reaction rate over time. acs.org

Considerations for Scalable Synthetic Development

The industrial production of fatty alcohol ethoxylates, including Cetomacrogol 1000, is a process of significant commercial importance. wikipedia.orgatamanchemicals.com Scalable synthetic development requires careful consideration of various engineering and chemical factors to ensure efficiency, safety, and product quality on a large scale.

Industrial ethoxylation is commonly carried out in semi-batch stirred reactors. swinburne.edu.au The highly exothermic nature of the reaction necessitates robust reactor design and precise control systems to manage heat dissipation and prevent potentially hazardous thermal runaway. wikipedia.orgatamanchemicals.com

Process limitations in industrial reactors can include factors such as the reactor pressure rating and the presence of inert gases like nitrogen used for padding. swinburne.edu.au Increasing the reactor pressure rating can be a strategy to enhance asset productivity. swinburne.edu.au

Achieving a narrow distribution of ethoxylate chain lengths is often desirable for consistent surfactant properties. While basic catalysts like KOH and NaOH are widely used, they typically lead to a relatively broad distribution of ethoxylate chain lengths. wikipedia.orgresearchgate.net The use of more sophisticated or heterogeneous catalysts can help in producing narrow-range ethoxylates. wikipedia.orgacs.org

Impurities in the starting materials, such as water or methanol, can lead to the formation of undesirable byproducts like polyethylene glycol (PEG). acs.orgresearchgate.net Minimizing these impurities is crucial for product purity. Furthermore, minimizing the amount of unreacted fatty alcohol in the final product is important, as residual alcohols can contribute to undesirable odor. google.com

Various purification techniques can be employed on an industrial scale to remove catalysts, unreacted starting materials, and byproducts. Solvent-assisted crystallization is one method that can be used to purify the crude product, removing unreacted PEG and other byproducts. Continuous manufacturing processes are also utilized and offer advantages in terms of eliminating nonproductive sequences and maintaining consistent product quality on a large scale. google.com

Molecular Structure and Advanced Characterization Techniques

Chemical Structure Elucidation and Homolog Distribution

The chemical structure of Cetomacrogol 1000 involves a cetyl alcohol backbone esterified with a polyoxyethylene chain. As a synthetic product of ethoxylation, Cetomacrogol 1000 is not a single, uniform compound but rather a mixture of homologues with varying lengths of the polyoxyethylene chain phexcom.com.

Determination of Polyoxyethylene Chain Length (n-value)

The number 'n' in the polyoxyethylene chain, representing the number of ethylene (B1197577) oxide units, is a critical parameter influencing the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB) and micellar behavior . For Cetomacrogol 1000, the polyoxyethylene chain typically contains between 20 and 24 oxyethylene groups . The number "1000" specifically refers to the average molecular weight of the polyoxyethylene chain, not the number of repeating units tiiips.comphexcom.com. This average chain length and the distribution of different chain lengths (homologues) within the sample can be determined through various analytical methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed for this purpose in the analysis of ethoxylated compounds.

Spectroscopic and Diffraction Analyses for Supramolecular Architecture

Spectroscopic and diffraction methods provide valuable insights into the molecular vibrations, functional groups, and the arrangement of Cetomacrogol 1000 molecules in bulk or in complex systems like micelles and bilayers.

Raman Spectroscopy for Vibrational and Rotational Analysis

Raman spectroscopy is a technique used to study the vibrational and rotational modes of molecules, providing information about their chemical structure and bonding. Studies involving Cetomacrogol 1000 have utilized Raman spectroscopy, sometimes in conjunction with density functional theory (DFT) calculations, to analyze its spectral characteristics and compare them to related compounds like cetyl alcohol nih.govresearchgate.netacs.orgnih.gov. The Raman spectra of cetyl alcohol and Cetomacrogol 1000 have been observed to be quite similar, which is attributed to the presence of common functional groups such as CH₃–[CH₂]₁₅– and −OH in both molecules nih.gov. Peaks corresponding to −OH groups, although of very weak intensity due to the strong polarity of the O–H bond, are observed in the Raman spectra of both compounds nih.gov.

Small-Angle X-ray Diffraction (SAXD) and Ultra-SAXD for Interlamellar Spacings

Small-Angle X-ray Diffraction (SAXD) and Ultra-Small-Angle X-ray Diffraction (USAXD) are powerful techniques for investigating the supramolecular structures formed by surfactants like Cetomacrogol 1000, particularly in aqueous systems where they can form micelles or liquid crystalline phases nih.govresearchgate.netacs.orgnih.govacs.org. These techniques measure the scattering of X-rays at small angles, which provides information about the size, shape, and arrangement of nanoscale structures, such as the spacing between lamellae in swollen bilayers nih.govresearchgate.netacs.orgacs.org.

Research on ternary complexes of cetyl alcohol, Cetomacrogol 1000, and water has employed SAXD and ultra-SAXD to determine interlamellar spacings nih.govresearchgate.netacs.orgacs.org. In such systems, SAXD profiles have shown distinct peaks corresponding to different repeat distances nih.govacs.org. For instance, peaks at approximately 144 Å and 72 Å have been observed, indicating the existence of two types of interlamellar spacings between successive swollen bilayers when the polyoxyethylene groups of Cetomacrogol 1000 molecules are fully hydrated and extended nih.govresearchgate.netacs.org. Another peak at around 50.3 Å was attributed to hydrated crystalline bilayers of cetyl alcohol nih.govacs.org. These experimental SAXD data have shown good agreement with calculated lengths of hydrophilic heads in theoretical models nih.govresearchgate.netacs.org.

Here is a summary of observed interlamellar spacings from SAXD analysis:

Observed Spacing (Å)Proposed Origin
~144Interlamellar spacing in swollen bilayers (Type 1)
~72Interlamellar spacing in swollen bilayers (Type 2)
~50.3Hydrated crystalline bilayers of cetyl alcohol

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is widely used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation . For Cetomacrogol 1000, FT-IR analysis helps confirm the presence of key functional groups, including the hydroxyl (-OH) group from the alcohol and the ether linkages (-C-O-C-) within the polyoxyethylene chain . FT-IR spectra of Cetomacrogol 1000 are available in spectral databases nih.gov. FT-IR spectroscopy is often used in conjunction with other techniques like NMR and elemental analysis for structural elucidation and confirmation researchgate.netlgcstandards.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and purity of organic compounds researchgate.net. Both ¹H NMR and ¹³C NMR spectroscopy can provide specific information about the different hydrogen and carbon environments within the Cetomacrogol 1000 molecule, allowing for confirmation of its structure nih.govlgcstandards.com. NMR studies on Cetomacrogol 1000 have been conducted to investigate its interactions with other compounds in solution, providing insights into the environment of different parts of the molecule and the site of solubilization of other substances within Cetomacrogol 1000 micelles oup.comoup.com. For example, NMR has been used to examine the system of Cetomacrogol 1000, benzaldehyde, propyl gallate, and water to understand how these components interact within micelles oup.comoup.com. Chemical shifts observed in NMR spectra can indicate the location of solubilized molecules within the micelle, such as in the oxyethylene layer or the hydrocarbon core oup.com.

Electron Microscopy for Morphological and Aggregate Investigations

Electron microscopy techniques offer high-resolution imaging capabilities to visualize the morphology and aggregation states of Cetomacrogol 1000, particularly within complex systems like emulsions and gels.

Freeze-Drying Scanning Electron Microscopy (SEM) for Complex Morphology

Freeze-drying scanning electron microscopy (SEM) is utilized to characterize the morphology of systems containing Cetomacrogol 1000, such as complexes formed with cetyl alcohol and water, and semi-solid emulsions. This technique involves rapid freezing of the sample, followed by sublimation of the ice under vacuum, preserving the original structure. SEM can reveal detailed structural features, including the arrangement of components within gels and the morphology of dispersed phases in emulsions. For instance, freeze-drying SEM has been used to study ternary complexes of cetomacrogol-1000, cetyl alcohol, and water, providing images at different magnifications to observe their structural organization. researchgate.netresearchgate.net It has also been applied to examine emulsions based on cetomacrogol 1000 to assess their microstructure. ucl.ac.ukucl.ac.uk Studies using cryo-scanning electron microscopy (cryo-SEM), a related technique, on other systems have shown its utility in visualizing structures like lamellar gel phases and aggregates, highlighting the importance of cryo-preparation in preserving sample morphology compared to conventional freeze-drying. doi.orgnih.govpsu.edu

Differential Interference Contrast (DIC) Microscopy for Emulsion Microstructure

Differential Interference Contrast (DIC) microscopy is an optical microscopy technique valuable for examining the microstructure of emulsions containing Cetomacrogol 1000. DIC enhances contrast in unstained, transparent specimens by converting phase shifts into intensity differences, making structures like oil droplets and the continuous phase more visible. This technique has been employed in the characterization of emulsions based on cetomacrogol 1000 to study their microstructure and the influence of formulation parameters. ucl.ac.ukucl.ac.ukdoi.org DIC microscopy can provide insights into the size, shape, and distribution of droplets within the emulsion, contributing to the understanding of emulsion stability and quality. cpu.edu.cndss.go.th

Cryo-Electron Microscopy for Aggregation Behavior

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for visualizing the structure and aggregation behavior of molecules in a near-native state by rapid freezing, which vitrifies the sample without the formation of ice crystals. While cryo-EM is widely used to study the aggregation of various biological molecules, such as proteins crodabeauty.comspecialchem.comresearchgate.net, specific research detailing the application of cryo-EM solely on Cetomacrogol 1000 to investigate its intrinsic aggregation behavior was not prominently found in the provided search results. Cryo-EM sample preparation is sensitive to aggregation and particle distribution, and optimization is often required to obtain suitable samples for imaging. nih.govthermofisher.com

Quantitative Analytical Methodologies for Compound Purity and Characterization

Quantitative analytical techniques are essential for determining the purity of Cetomacrogol 1000 and characterizing aspects of its molecular composition, such as molecular weight distribution.

Mass Spectrometry for Relative Molecular Weight and Distribution

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a compound. Conventional mass spectrometry has been used to characterize Cetomacrogol 1000 and determine its relative molecular weight. google.com Studies have reported varying relative molecular weights for Cetomacrogol 1000 preparations, such as 1092.69 and 1406.04. google.com The variability in reported molecular weights can be attributed to the polydisperse nature of the polyethylene (B3416737) glycol chain, where '1000' typically refers to the average molecular weight of the ethoxylated portion.

Chromatographic Separations (e.g., Thin-Layer Chromatography with Flame Ionization Detection) for Qualitative Analysis

Chromatographic techniques are separation methods used to analyze the components of a mixture. Thin-Layer Chromatography (TLC) coupled with Flame Ionization Detection (FID), often referred to as TLC-FID or using an Iatroscan system, is a versatile analytical technique for the qualitative and sometimes quantitative analysis of organic compounds, including surfactants like Cetomacrogol 1000. cpu.edu.cndss.go.thresearchgate.net TLC-FID has been specifically applied for the qualitative analysis of cetomacrogol creams to separate and identify components, including Cetomacrogol 1000, from other excipients. idexlab.comresearchgate.netresearchgate.net A two-step elution system using different solvent mixtures can be employed to achieve effective separation of various components present in formulations containing Cetomacrogol 1000 on Chromarods, which are then detected by FID. idexlab.comresearchgate.netresearchgate.net This method allows for the assessment of the composition and consistency of such products. idexlab.com

Dynamic Light Scattering (DLS) for Micellar Dimensions

Dynamic Light Scattering (DLS) is a valuable technique for characterizing the size and size distribution of particles, including micelles, in solution. youtube.com By analyzing the fluctuations in scattered light intensity caused by Brownian motion of the particles, DLS can determine their hydrodynamic diameter. youtube.com

For Cetomacrogol 1000, DLS is employed to quantify the dimensions of the micelles it forms in aqueous solutions. researchgate.net The size and aggregation number of these micelles are influenced by factors such as the length of the polyoxyethylene chain and the concentration of the surfactant. Studies utilizing DLS, alongside techniques like small-angle X-ray scattering (SAXS), help to understand how the molecular structure of Cetomacrogol 1000 dictates its self-assembly behavior and its capacity to solubilize hydrophobic substances. researchgate.net Research indicates that the polyoxyethylene chain length affects micelle size and solubilization efficiency.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a means for compositional verification. For organic compounds like Cetomacrogol 1000, this typically involves determining the percentage of carbon (C), hydrogen (H), and oxygen (O).

While specific detailed elemental analysis data for Cetomacrogol 1000 was not extensively available in the search results, general information suggests that elemental analysis, such as determining the C:H:O ratio, is a standard method used to characterize the properties of this compound. The theoretical molecular formula for Cetomacrogol 1000, based on an average of 20 ethylene oxide units, is approximately C₅₆H₁₁₄O₂₁. nih.govtiiips.comformulationbio.comindiamart.com This formula implies a specific theoretical elemental composition that can be compared against experimental results obtained through elemental analysis to confirm the compound's purity and verify its expected structure.

Self Assembly and Micellization Phenomena

Thermodynamics and Kinetics of Micelle Formation

Micelle formation is a spontaneous process above the critical micelle concentration (CMC), indicating that it is thermodynamically favorable under these conditions. scribd.comscience.gov The thermodynamics of micelle formation involve changes in enthalpy and entropy. While specific data for Cetomacrogol 1000's micellization thermodynamics were not extensively detailed in the search results, studies on similar nonionic surfactants and mixed micellar systems involving Brij series (which include Cetomacrogol 1000 as Brij-58 when n=20) provide insights. nih.gov For instance, the molar excess Gibbs energy of mixed micelle formation has been described using models like the first-order Margules function for systems involving Brij surfactants. nih.gov The kinetics of micellization, which describe the rate at which micelles form and break apart, are also important for understanding the dynamic behavior of surfactant solutions, particularly in applications involving rapid changes in concentration or environment. dntb.gov.ua

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration above which micelles begin to form. scribd.comsanyo-si.com The CMC of Cetomacrogol 1000 is a crucial parameter influencing its efficacy as a surfactant. Lower CMC values generally indicate higher efficiency in micelle formation. Several experimental techniques are employed to determine the CMC of Cetomacrogol 1000, relying on the changes in physical properties of the solution that occur upon micellization.

Surface Tensiometry Techniques (e.g., Du Noüy Ring Method)

Surface tensiometry is a common method for CMC determination. scribd.comsanyo-si.comresearchgate.net This technique measures the surface tension of surfactant solutions at varying concentrations. Below the CMC, the surface tension decreases significantly as surfactant molecules adsorb at the air-water interface. sanyo-si.com Once the CMC is reached, the interface becomes saturated, and excess surfactant molecules aggregate in the bulk solution to form micelles, resulting in a plateau or a much slower decrease in surface tension with further increases in concentration. scribd.comsanyo-si.com The CMC is typically determined from the point of inflection or the intersection of the two linear regions in a plot of surface tension versus the logarithm of surfactant concentration. scribd.comstevenabbott.co.uk The Du Noüy ring method is a specific surface tensiometry technique used for this purpose. scribd.comresearchgate.netacs.org Studies have reported CMC values for Cetomacrogol 1000 determined by surface tension measurements. oup.com For example, one study reported a CMC of 0.000075 mol/L for Cetomacrogol 1000 using surface tension measurements. scribd.com Another source indicated a CMC of 0.0063% by this method. oup.com The presence of salts like sodium chloride can affect the CMC of surfactants, although the effect on nonionic surfactants like Cetomacrogol 1000 is generally less pronounced compared to ionic surfactants. researchgate.netacs.org

Here is a table summarizing CMC values obtained by surface tensiometry:

MethodCMC ValueUnitSource
Surface Tensiometry0.000075mol/L scribd.com
Surface Tensiometry0.0063% oup.com

Spectroscopic Probes (e.g., Fluorescence Spectroscopy with Pyrene) for Micropolarity

Fluorescence spectroscopy using hydrophobic probes like pyrene (B120774) is another widely used technique for determining the CMC of surfactants. researchgate.netnih.govavantiresearch.com Pyrene is particularly useful because its fluorescence emission spectrum is sensitive to the polarity of its microenvironment. nih.govresearchgate.net In aqueous solutions below the CMC, pyrene is primarily in the polar water environment. As micelles form above the CMC, pyrene molecules preferentially partition into the nonpolar core of the micelles. nih.govrsc.org This change in environment is reflected in the vibrational fine structure of the pyrene emission spectrum, specifically in the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3). researchgate.netrsc.org The I1/I3 ratio decreases as pyrene moves from a polar to a nonpolar environment. researchgate.netrsc.org Plotting the I1/I3 ratio as a function of surfactant concentration allows for the determination of the CMC, which corresponds to the concentration at which a significant change in the ratio is observed due to the partitioning of pyrene into the newly formed micelles. rsc.org While pyrene is commonly used, other fluorescent probes sensitive to polarity can also be employed. avantiresearch.comrsc.org

Conductometric Analysis for Micelle Formation Onset

Conductometric analysis can also be used to determine the CMC of surfactants, particularly for ionic surfactants where the conductivity changes markedly upon micellization due to the aggregation of charged monomers and counterion binding. scribd.comscience.gov For nonionic surfactants like Cetomacrogol 1000, the change in conductivity upon micellization is generally less pronounced compared to ionic surfactants. However, conductometric methods can still provide insights into micelle formation and have been utilized in studies involving Cetomacrogol 1000, sometimes in the context of interactions with other substances or systems. science.gov The method involves measuring the conductivity of surfactant solutions at increasing concentrations. The CMC is typically indicated by a change in the slope of the conductivity versus concentration plot. scribd.com Below the CMC, conductivity changes primarily due to the increasing number of free surfactant molecules. Above the CMC, the aggregation of molecules into micelles with associated counterions (even for nonionics, some charge effects can be present or relevant in mixed systems) leads to a different rate of change in conductivity. scribd.com

Solubilization and Iodine Methods

The ability of micelles to solubilize hydrophobic substances is a defining characteristic and forms the basis of solubilization methods for CMC determination. capes.gov.brgovinfo.govcapes.gov.br Below the CMC, the solubility of a hydrophobic probe molecule in water is limited. Above the CMC, the hydrophobic core of the micelles provides a favorable environment for the probe molecule, leading to a significant increase in its apparent solubility. capes.gov.brcapes.gov.br By measuring the concentration of the solubilized substance as a function of surfactant concentration, the CMC can be determined from the point where the solubility begins to increase sharply. capes.gov.brcapes.gov.br

The iodine method is a specific type of solubilization method that utilizes the interaction and solubilization of iodine within surfactant micelles. oup.comcapes.gov.brcapes.gov.brresearchgate.net Iodine has limited solubility in water but becomes significantly more soluble in the presence of surfactant micelles. capes.gov.brresearchgate.net The interaction between iodine and nonionic surfactants like Cetomacrogol 1000 involves the formation of donor-acceptor complexes, and this interaction can be monitored spectrophotometrically by observing changes in the absorption spectrum of iodine. capes.gov.brresearchgate.net The increase in iodine solubility or changes in its spectral properties are plotted against surfactant concentration, and the CMC is determined from the point where these properties change significantly due to micelle formation and subsequent solubilization of iodine. capes.gov.brcapes.gov.brresearchgate.net Studies have determined the CMC of Cetomacrogol 1000 using the iodine method, with reported values aligning reasonably well with those obtained by other techniques. oup.comcapes.gov.br One study reported a CMC for Cetomacrogol 1000 between 0.006 to 0.008% using the solubilization method and 0.0070% using the iodine method. oup.com

Here is a table summarizing CMC values obtained by solubilization and iodine methods:

MethodCMC ValueUnitSource
Solubilization0.006 to 0.008% oup.com
Iodine0.0070% oup.com

Micellar Structure and Aggregation Behavior

Above the CMC, Cetomacrogol 1000 molecules self-assemble into micelles. The structure of these micelles in aqueous solution typically involves a hydrophobic core formed by the cetyl chains and a hydrophilic shell composed of the polyoxyethylene chains, which are hydrated and extend into the surrounding water. scribd.com The average number of surfactant molecules aggregating to form a micelle is known as the aggregation number. The size and shape of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives.

Research on the structure and aggregation behavior of Cetomacrogol 1000 and similar polyoxyethylene alkyl ethers has utilized techniques like dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to quantify micellar dimensions. Studies involving Cetomacrogol 1000 have indicated the formation of micelles. scribd.com Research on related systems, such as aqueous solutions of Cetomacrogol 1000 with decane (B31447), has provided insights into how the aggregation number and micelle radius can change with the concentration of solubilized material. escholarship.org For instance, in studies of C12E10 (a related nonionic surfactant) with decane, the micelle hydrodynamic radius and aggregation number were shown to increase with an increasing solute-to-surfactant molar ratio, indicating that the micelles grew as more decane was solubilized. escholarship.org While specific aggregation numbers for Cetomacrogol 1000 were not explicitly found, studies on similar Brij series surfactants (like Brij-58, which is C16E20) provide comparable insights into the aggregation behavior of polyoxyethylene cetyl ethers. nih.gov The length of the polyoxyethylene chain also influences micelle size and aggregation number. Small-angle X-ray diffraction (SAXD) studies on complexes involving Cetomacrogol 1000 have indicated the existence of interlamellar spacings, suggesting the potential for forming more complex structures like bilayers, particularly in concentrated systems or in the presence of other lipids or alcohols. acs.orgresearchgate.net The hydration of the polyoxyethylene groups plays a significant role in the structure and spacing observed. acs.orgresearchgate.net

Characterization of Micelle Size and Aggregation Number

The micelles formed by Cetomacrogol 1000 can be characterized by their size and aggregation number. Studies utilizing techniques such as light scattering, viscosity measurements, and diffusion coefficient analysis have provided insights into these properties. oup.com

Early research determined the micellar weight of Cetomacrogol 1000 in water to be approximately 101,000 based on light-scattering experiments. oup.com These studies suggested that the micelles are spherical in shape. oup.com Further analysis combining diffusion and viscosity data yielded a comparable micellar weight of 96,000, showing good agreement with light-scattering results. oup.com

The aggregation number, representing the average number of surfactant molecules per micelle, is a key parameter in understanding micelle formation. While a specific aggregation number for pure Cetomacrogol 1000 was not consistently found across all searches, related studies on similar nonionic surfactants indicate that aggregation numbers can be determined using methods like the steady-state fluorescence quenching method. researcher.life Research on aqueous solutions of Cetomacrogol 1000 with decane reported a solute-free aggregation number of 101 ± 6. escholarship.org

Micellar hydration, the amount of water associated with the micelles, has also been investigated. Viscosity measurements suggest a micellar hydration of 1.96 g of water per gram of cetomacrogol. oup.com A similar hydration value of 1.92 g of water per gram of cetomacrogol can be calculated from diffusion coefficient data. oup.com

Here is a summary of some micelle characteristics of Cetomacrogol 1000:

PropertyValueMethodSource
Micellar Weight101,000Light Scattering oup.com
Micellar Weight96,000Diffusion and Viscosity Measurements oup.com
Micelle ShapeSphericalLight Scattering oup.com
Micellar Hydration1.96 g water/gViscosity Measurements oup.com
Micellar Hydration1.92 g water/gDiffusion Coefficient Calculation oup.com
Aggregation Number (solute-free)101 ± 6Taylor dispersion and light scattering escholarship.org

Influence of Molecular Architecture on Micellar Properties

The molecular architecture of Cetomacrogol 1000, specifically the lengths of its hydrophobic alkyl chain and hydrophilic polyoxyethylene chain, significantly influences its micellar properties. nih.gov Cetomacrogol 1000 consists of a C16 cetyl chain and a PEG chain with an average molecular weight of approximately 1,000 Da, corresponding to about 20-24 oxyethylene units.

The length of the polyoxyethylene chain is a critical determinant of properties such as micelle size, aggregation number, and solubilization efficiency. Longer hydrophilic chains generally lead to a higher hydrophilic-lipophilic balance (HLB), which can improve the solubility of hydrophobic drugs within micelles.

Studies comparing Cetomacrogol 1000 (often referred to by trade names like Brij 58, where n=20) with similar surfactants having different polyoxyethylene chain lengths (e.g., Brij 56, where n=10) demonstrate the impact of this architectural feature on micellization behavior. nih.gov Research involving mixed micellar systems, such as those with cetyltrimethylammonium bromide (CTAB) and Brij-58, has investigated synergistic interactions influenced by the surfactant structures. nih.gov

Mechanisms of Surface Activity and Interfacial Tension Reduction

Cetomacrogol 1000 functions as a surface-active agent primarily by reducing the surface tension of water and the interfacial tension between different phases, such as oil and water. tiiips.comscribd.com This property is fundamental to its role as an emulsifier and solubilizer. nih.govtiiips.com

The mechanism of surface activity is directly linked to its amphiphilic molecular structure. scribd.com At interfaces, the surfactant molecules orient themselves such that the hydrophobic cetyl chain partitions into the non-aqueous phase (or away from the water-air interface), while the hydrophilic polyoxyethylene chain remains in the aqueous phase. This preferential adsorption at the interface lowers the free energy of the system, resulting in a reduction of surface or interfacial tension. scispace.com

In the context of oil-in-water (O/W) emulsions, Cetomacrogol 1000 stabilizes the system by adsorbing at the oil-water interface. The hydrophilic PEG chain extends into the water phase, creating a steric barrier that prevents coalescence of oil droplets. The hydrophobic alkyl chain is anchored within the oil droplet. This reduction in interfacial tension facilitates the formation of smaller droplets during emulsification and helps maintain the stability of the emulsion over time.

Research has shown that the critical micelle concentration (CMC) is a key parameter influencing the efficiency of Cetomacrogol 1000 as a surfactant; lower CMC values generally indicate higher efficiency in forming micelles and, consequently, in reducing surface tension. scribd.com The CMC of Cetomacrogol 1000 has been determined by various methods, including surface tension measurements, iodine solubilization, and conductometry. scribd.comoup.comacs.orgcapes.gov.br Reported CMC values vary depending on the method used and the conditions of the study. scribd.comoup.com For example, surface tension measurements have yielded a CMC of 0.000075 mol/L scribd.com, while other methods reported values around 0.006-0.008% w/v oup.com.

The presence of additives, such as salts, can influence the surface activity and CMC of surfactants. Studies have indicated that the CMC of Cetomacrogol 1000 is practically unaffected by the addition of salt, and the extent of interfacial tension reduction due to salt concentration is small compared to ionic surfactants. researchgate.netacs.org This suggests a different mechanism of interaction with electrolytes compared to charged surfactants. acs.org

The reduction of interfacial tension is considered a significant factor in the stability of oil/water systems, as it allows for intimate mixing of the phases and helps maintain a stable dispersion. scispace.com The concentration of the surfactant plays a crucial role; as the concentration increases, the interfacial tension decreases, initially rapidly and then more slowly, as a complete monolayer is formed at the interface. scispace.com

PropertyValue (approximate)Method/ObservationSource
Critical Micelle Concentration0.000075 mol/LSurface Tension Measurements scribd.com
Critical Micelle Concentration0.006-0.008 % w/vIodine, Solubilization, Surface Tension oup.com
Area per molecule at air:water interface120 ŲSurface Tension Data oup.com

Interactions with Biological and Synthetic Systems in Vitro and Mechanistic Research

Complex Formation and Interaction with Other Chemical Entities

Cetomacrogol 1000 is known to form complexes and interact with other chemical entities, which is crucial for its applications in formulations.

Extensive research has been conducted on the molecular interactions and complex formation between Cetomacrogol 1000 and fatty alcohols, particularly cetyl alcohol. These studies have utilized a combination of experimental techniques and computational methods. Experimental approaches such as freeze-drying scanning electron microscopy, small-angle X-ray diffraction (SAXD), and ultra-SAXD have been used to characterize the complexes formed. nih.govnih.govnih.govrmreagents.comnih.govnih.gov Computational methods like density functional theory have complemented these studies by providing insights into the electronic properties and stabilization energies of the binary complexes of cetyl alcohol and Cetomacrogol 1000, as well as ternary complexes including water. nih.govnih.govnih.gov The formation of these complexes, including swollen bilayers with specific interlamellar spacings, has been observed and characterized. nih.govnih.govnih.gov This complex formation is significant in the context of developing stable formulations like pharmaceutical creams. nih.govmpg.de

Hydration Dynamics and Water Interaction Characteristics

Cetomacrogol 1000's interaction with water is primarily driven by the hydration of its polyoxyethylene (POE) chain. This hydration contributes significantly to the stability of formulations, particularly oil-in-water (O/W) creams and emulsions ucl.ac.ukclinicalgate.com. The POE chains can become completely hydrated and stretched in aqueous environments researchgate.netresearchgate.net.

Studies investigating ternary systems of cetyl alcohol, cetomacrogol 1000, and water have provided insights into the hydration characteristics. Small-angle X-ray diffraction (SAXD) data from these systems indicate the presence of interlamellar water layers separating bilayers of surfactant and fatty alcohol clinicalgate.comresearchgate.net. When the POE groups of cetomacrogol 1000 are fully hydrated and extended, two types of interlamellar spacings have been observed: approximately 144 Å and 72 Å researchgate.netresearchgate.net. This suggests different arrangements or degrees of swelling within the lamellar structure researchgate.netresearchgate.net.

The concentration of cetomacrogol 1000 influences the amount of water bound through this hydration process. A higher concentration of the non-ionic surfactant leads to more water being bound in hydration ucl.ac.uk. This competitive uptake of water can affect the rheological properties of the system, as less water may be available for interaction with other components like fatty alcohols ucl.ac.uk.

While the POE chains' solubility in water may be limited at high preparation temperatures, it changes as the system cools below the transition temperature, allowing for the gradual formation of structures like gel networks nih.govacs.org. The hydration of the POE chains is a key mechanism by which non-ionic emulsifiers like cetomacrogol 1000 provide hydration repulsive forces, contributing to the kinetic stability of dilute emulsions by increasing droplet-droplet repulsion clinicalgate.com.

Interactions with Polymeric Systems and Co-Surfactants

Cetomacrogol 1000 is frequently used in conjunction with other compounds, particularly fatty alcohols and polymers, to enhance the stability and structure of formulations clinicalgate.comukessays.com. These interactions are crucial for forming complex microstructures like lamellar gel networks and stabilizing emulsions clinicalgate.comukessays.comresearchgate.net.

Mixed emulsifier systems, typically involving a water-soluble surfactant with a high HLB (like cetomacrogol 1000) and an amphiphile (such as a long-chain fatty alcohol), are common in O/W creams chempedia.info. These mixtures generally provide more stable emulsions compared to using individual emulsifiers, as they can form more rigid and closely packed interfacial films clinicalgate.com.

Interactions between cetomacrogol 1000 and co-surfactants like cetyl alcohol have been studied using techniques such as quantum chemical calculations and experimental investigations nih.govacs.org. These studies have synthesized and characterized complexes of cetyl alcohol, cetomacrogol 1000, and water nih.govacs.org. The interaction energy between cetomacrogol 1000 and water with cetyl alcohol has been found to be weaker than that with cetyltrimethylammonium bromide in ternary complexes nih.govacs.org.

Cetomacrogol 1000 also interacts with polymeric systems. It has been investigated in studies involving biopolymers like Arabic gum tandfonline.com. The formulation of stable emulsions increasingly involves the use of polymers, alone or mixed with surfactants, to provide viscosity and stability tandfonline.com. In transdermal patches, cetomacrogol 1000 has been used as an emulsifier and penetration enhancer in conjunction with polymers like Hydroxypropyl Methylcellulose (HPMC) zenodo.org.

Formation and Stability of Lamellar Gel Networks

The formation of lamellar gel networks is a key mechanism by which cetomacrogol 1000, in combination with fatty alcohols, provides structure and stability to O/W creams and emulsions clinicalgate.comukessays.com. The gel network theory posits that the semisolid structure and stability of these formulations are dominated by the swelling properties of an α-crystalline gel network phase clinicalgate.com. This phase forms when the mixed emulsifier, in excess of what is needed for the oil/water interface, interacts with the continuous water phase clinicalgate.com.

This gel network is composed of bilayers of surfactant and alcohol separated by layers of interlamellar fixed water clinicalgate.com. The formation of these networks is directly related to the stability, physicochemical properties, and rheological behavior of the emulsions ukessays.com. The swelling properties of the gel network are critical, and the spacing of the interlamellar water layers is influenced by the type and concentration of fatty alcohols used in combination with the non-ionic surfactant ukessays.com.

Studies using SAXD have confirmed the existence of these swollen lamellar α-crystalline gel phases in ternary systems of surfactant, fatty amphiphile, and water nih.govacs.orgresearchgate.net. The interlamellar spacing can be significant, as seen in the approximately 110 Å spacing reported for a cetomacrogol emulsifying wax (composed of cetostearyl alcohol and Brij-58) in 93% water nih.gov. The formation of this gel network can be a slow process, potentially taking several weeks for full development, especially when crystalline components like POE chains are involved nih.govacs.org.

The gel networks contribute to stability by immobilizing dispersed droplets within their structure, thereby preventing flocculation and coalescence clinicalgate.com. The rheological properties of these systems, such as elastic modulus, are influenced by the concentration of components like cetostearyl alcohol and the ratio of cetomacrogol 1000 to the long-chain alcohol, which affects the gelling behavior and water uptake ucl.ac.uk.

Polymer-Mediated Emulsion Stabilization Mechanisms

While cetomacrogol 1000 itself is a primary emulsifier, its interaction with polymers can further influence emulsion stability. Polymers can act as co-stabilizers in conjunction with surfactants. The formulation of stable emulsions often involves polymers that possess significant surface properties tandfonline.com.

In systems containing both surfactants and polymers, the polymers can contribute to stability through various mechanisms, including thickening the continuous phase, creating a steric barrier around dispersed droplets, or interacting with the surfactant at the interface slideshare.netnih.gov. For example, in some formulations, polymers like acrylate (B77674) polymers can affect the stability of emulsions stabilized by emulsifier blends that include cetomacrogol 1000 nih.gov.

The presence and type of polymer can impact the microstructure and rheology of creams stabilized by non-ionic mixed emulsifiers. For instance, the incorporation of certain cationic polymers into a cream formulation with a non-ionic mixed emulsifier (such as cetyl stearyl alcohol and a POE surfactant) can lead to a loss of the swollen lamellar gel network structure and a reduction in viscosity researchgate.net. This suggests that the polymer can interact with the surfactant-fatty alcohol network, altering its ability to structure the system researchgate.net. Conversely, other polymers, like gum of acacia, can produce thicker creams with smaller droplet sizes, potentially by stabilizing and thickening the emulsion even in the absence of a prominent swollen lamellar network researchgate.net.

Polymers can also affect the release and permeation of active ingredients from formulations containing cetomacrogol 1000, as seen in studies with poloxamer hydrogels used with cetomacrogol 1000 in receptor compartments mdpi.com.

Mechanistic Role in Advanced Materials and Formulation Science

Emulsification Principles and Colloidal Stability Mechanisms

Emulsification involves the dispersion of one immiscible liquid phase within another, a process significantly aided by the presence of surfactants like Cetomacrogol 1000. Its mechanism in stabilizing emulsions, particularly oil-in-water (O/W) systems, is well-established.

In oil-in-water emulsions, oil droplets are dispersed within a continuous aqueous phase. Cetomacrogol 1000 functions as an O/W emulsifier by adsorbing at the oil-water interface. Its hydrophobic tails partition into the oil phase, while its hydrophilic polyethylene (B3416737) glycol chains extend into the aqueous phase nih.govfishersci.caecostore.comfishersci.ca. This orientation reduces the interfacial tension between the two phases, making it energetically more favorable to create a large interfacial area, which is necessary for the formation of small droplets nih.gov.

Beyond reducing interfacial tension, Cetomacrogol 1000 provides steric stabilization to the emulsion droplets. The hydrated polyethylene glycol chains in the continuous aqueous phase create a physical barrier around the oil droplets. When droplets approach each other, these extended chains repel each other due to steric hindrance and osmotic forces, preventing coalescence and maintaining the stability of the emulsion over time fishersci.ca. The formation of viscoelastic networks in the continuous phase, often in conjunction with fatty alcohols, further contributes to the physical stability of O/W emulsions stabilized by Cetomacrogol 1000 fishersci.caciteab.com. This network can impede droplet movement and aggregation.

The Hydrophilic-Lipophilic Balance (HLB) system is a numerical scale used to characterize surfactants based on the balance between their hydrophilic and lipophilic portions. This value is a critical parameter in emulsion design, guiding the selection of appropriate emulsifiers for a desired emulsion type. Cetomacrogol 1000 has an HLB value of 15.70 fishersci.nowikipedia.org. Surfactants with high HLB values (typically above 8) are more hydrophilic and are generally effective at forming and stabilizing O/W emulsions, where the continuous phase is water fishersci.co.ukwikipedia.org. The high HLB of Cetomacrogol 1000 is consistent with its primary use as an O/W emulsifier. The "required HLB" of the oil phase is another important consideration; it represents the optimal HLB value of an emulsifier or blend of emulsifiers needed to produce a stable emulsion with that specific oil fishersci.co.uk.

Advanced studies on the stability of emulsions, particularly semi-solid formulations like creams and ointments, often involve detailed investigations into their microstructure and rheological properties. Cetomacrogol 1000 is a common component in such systems, and its interaction with other ingredients, notably fatty alcohols, is critical for their stability. These formulations are often stabilized by the formation of a gel network in the continuous aqueous phase, consisting of crystalline hydrates of the fatty amphiphile and a swollen lamellar alpha-crystalline gel phase formed by the surfactant and fatty alcohol fishersci.calipidmaps.org.

Techniques such as oscillatory rheometry, differential interference contrast (DIC) microscopy, scanning electron microscopy (SEM), and small-angle X-ray diffraction (SAXD) are employed to characterize the structure and stability of these semi-solid emulsions fishersci.caciteab.comfishersci.calipidmaps.orgindiamart.com. Studies have shown that factors like mixing speed and cooling rate during manufacturing can significantly influence the microstructure and rheological properties, such as yield stress, which are indicative of emulsion stability fishersci.caindiamart.com. For instance, a well-developed microstructure, as observed through microscopy, correlates with reduced conductive behavior in Cetomacrogol 1000-based emulsions fishersci.ca. The consistency and stability of these systems are directly linked to the viscoelastic networks formed by the interaction of the non-ionic mixed emulsifiers with water citeab.com.

Synergistic Effects of Co-Surfactants in Emulsification Processes

Solubilization Enhancement Mechanisms

Cetomacrogol 1000 is also recognized for its ability to enhance the solubility of poorly soluble hydrophobic compounds in aqueous media.

Many pharmacologically active compounds and other functional molecules are hydrophobic and exhibit limited solubility in water, posing challenges for their formulation and delivery. Cetomacrogol 1000 acts as a solubilizer for such compounds, including essential oils, vitamin oils, and poorly water-soluble drugs nih.govfishersci.cafishersci.nowikipedia.org.

The primary mechanism by which Cetomacrogol 1000 facilitates solubilization is through the formation of micelles in aqueous solutions above its critical micelle concentration (CMC) nih.gov. Micelles are dynamic aggregates of surfactant molecules where the hydrophobic tails are oriented towards the interior, forming a nonpolar core, while the hydrophilic heads are exposed to the surrounding aqueous phase. Hydrophobic compounds, which are poorly soluble in water, can partition into the hydrophobic core of these micelles nih.gov. This process effectively increases the concentration of the hydrophobic substance in the aqueous phase beyond its intrinsic solubility limit. The amphiphilic nature of Cetomacrogol 1000 allows it to create these micellar structures, providing a favorable microenvironment for hydrophobic molecules nih.gov. The efficiency of solubilization is influenced by factors such as the concentration of the surfactant and the nature of the hydrophobic compound fishersci.co.uk.

Strategies for Supersaturation Generation and Precipitation Inhibition

Supersaturation is a strategy employed to enhance the oral bioavailability of poorly water-soluble drugs by achieving drug concentrations in the gastrointestinal tract that exceed their equilibrium solubility . However, maintaining this supersaturated state is challenging due to the propensity for the drug to precipitate nih.gov. Precipitation inhibitors are crucial for stabilizing supersaturated solutions by hindering the kinetics of crystal growth or reducing the degree of supersaturation nih.govsemanticscholar.org.

While the provided search results discuss supersaturation and precipitation inhibition strategies in general, mentioning polymers and surfactants nih.govsemanticscholar.orgchula.ac.th, and specifically d-alpha-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS), which shares the PEG 1000 moiety semanticscholar.orgchula.ac.th, direct detailed research findings on Cetomacrogol 1000's specific role and mechanisms in supersaturation generation and precipitation inhibition were not extensively detailed in the provided snippets. TPGS 1000 has been shown to reduce the degree of supersaturation and provide steric hindrance to delay crystal growth by absorbing onto the surface of small particles semanticscholar.orgchula.ac.th. This suggests a potential, though not explicitly stated for Cetomacrogol 1000 in the provided results, for similar mechanisms given its structural similarity as a PEGylated surfactant.

Rheological Behavior of Cetomacrogol 1000 Formulations

Characterization of Viscoelastic Properties and Network Structure

Studies on emulsions prepared with Cetomacrogol 1000 and fatty alcohols (such as cetostearyl, cetyl, stearyl, and myristyl alcohols) have investigated their rheological and viscoelastic properties using techniques like continuous shear, small strain creep, and oscillation nih.gov. The rheological stability of these emulsions was found to correlate not with particle size distribution, but rather with the viscoelastic networks formed in the continuous phase due to the interaction of non-ionic mixed emulsifiers, including Cetomacrogol 1000, with water nih.gov.

The formation of a swollen lamellar gel network phase, resulting from the interaction of cetyl alcohol and a polyoxyethylene (POE) surfactant like Cetomacrogol 1000 with water, contributes significantly to the semisolid structure of creams researchgate.net. This network structure is a key determinant of the viscoelastic behavior researchgate.net. Oscillatory rheometry is a common technique used to characterize the viscoelastic properties, including the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous components of the formulation, respectively mdpi.comucl.ac.uk. The linear viscoelastic region (LVR) is also determined to understand the stress range within which the structure remains intact uu.nldoi.orgmdpi.comnih.gov.

Influence of Processing Parameters on Rheological Outcomes

Processing parameters have a significant influence on the rheological outcomes and the resulting structure of Cetomacrogol 1000 formulations. Studies investigating the critical process parameters (CPPs) for cetomacrogol ointment have shown that factors such as mixing speed, cooling rate, heating temperature, container filling temperature, and isothermal mixing at the filling temperature can affect rheological parameters like yield stress, linear viscoelastic region (LVR) height, viscosity, zero shear viscosity, axial compression, and axial tension uu.nl.

For instance, in the preparation of semi-solid emulsions, processing methods like hand mixing versus high shear mixing can impact the quality of the system and the dispersion of the oil phase, which in turn affects rheological properties ucl.ac.uk. High shear mixing tends to result in a well-dispersed oil phase ucl.ac.uk. The flow dynamics within the mixing vessel, which can be altered by factors like the presence of baffles, also influence the resulting microstructure and rheological behavior ucl.ac.uk.

The concentration and ratio of emulsifying agents, including Cetomacrogol 1000 and co-emulsifiers like cetostearyl alcohol, also play a crucial role in the formation of the complex microstructure and thus the rheological properties ucl.ac.uk.

Data from a study on cetomacrogol ointment processing using a definitive screening design (DSD) evaluated the impact of various process parameters on critical quality attributes related to rheology. The following table summarizes some target ranges for these attributes:

Rheological ParameterTarget Range
Yield stress (Pa)500–800
LVR height (Pa)400,000–600,000
Zero shear viscosity (Pa·s)500–750
Viscosity 20 °C (Pa·s)6.0–9.0
Axial compressibility (N)10–25
Axial tension (N)10–30

These parameters are indicative of properties like spreadability and ointment structure in its container uu.nl.

Functionality in Controlled Release and Targeted Delivery Systems (In Vitro Studies)

Cetomacrogol 1000 has been explored for its functionality in controlled release and targeted delivery systems, particularly in the context of in vitro studies.

Design and Characterization of Eutectic Formulations for Modulated Release

Cetomacrogol 1000 has been utilized in the design of eutectic formulations for modulated drug release. A study described the preparation of tablets based on eutectic mixtures of menthol (B31143) and Cetomacrogol 1000, prepared using freeze-drying, to control the release of entrapped bovine serum albumin researchgate.net. These eutectic compositions are designed to be solid at room temperature and fluid at body temperature google.comepo.org.

In such formulations, Cetomacrogol 1000, along with menthol, forms a thermoresponsive eutectic composition google.comepo.org. This eutectic mixture can be incorporated into oral dosage forms, potentially within a porous polymeric composition that allows controlled release of the active pharmaceutical ingredient (API) as the eutectic composition becomes fluid at intestinal temperatures google.comepo.org. The preparation can involve a co-melt method where menthol is melted, followed by the addition of Cetomacrogol 1000 google.comepo.org. The resulting eutectic melt can then be processed further, for example, by lyophilization google.comepo.org.

Characterization of these eutectic formulations can include physicochemical and physicomechanical analyses to understand the in situ cross-linking mechanism (if applicable), thermal transitions, crystallinity, and in vitro release profiles researchgate.net. For the menthol-Cetomacrogol 1000 eutectic tablets, successful eutectic formation with a melting point around 37°C was observed researchgate.net. The release of protein from this formulation was controlled over 24 hours researchgate.net.

Enhancement of Permeation across Biological Barriers in In Vitro Models

Cetomacrogol 1000 has demonstrated the ability to enhance the permeation of active agents across biological barriers in in vitro models. Its surfactant properties contribute to this function .

In transdermal drug delivery systems, Cetomacrogol 1000 has been used as a polymer and penetration enhancer in transdermal patches zenodo.orgzenodo.orgresearchgate.netresearchgate.net. Studies on aspirin (B1665792) transdermal patches using Cetomacrogol 1000 have evaluated their in vitro drug release and skin permeability zenodo.orgzenodo.orgresearchgate.netresearchgate.net. Cetomacrogol 1000 is believed to enhance skin absorption for effective transdermal delivery and helps in stabilizing the drug formulation and improving drug solubility zenodo.orgresearchgate.net.

Furthermore, Cetomacrogol 1000 has been included in formulations studied for in vitro permeation across biological membranes like human epidermis or regenerated keratin (B1170402) membranes using Franz diffusion cells d-nb.infonih.gov. Its presence in topical formulations can influence the penetration of active compounds d-nb.info. While a specific mechanism for Cetomacrogol 1000's permeation enhancement was not extensively detailed in all snippets, its surfactant nature can facilitate permeation by interacting with the biological barrier . Some research suggests that certain excipients, including surfactants, can enhance skin permeation by disrupting the stratum corneum barrier .

Strategies for Macromolecule (e.g., Protein, Peptide) Protection and Controlled Release in Delivery Systems

The delivery of macromolecules such as proteins and peptides presents significant challenges due to their susceptibility to degradation in biological environments and their poor permeability across biological membranes. epo.orgresearchgate.net Cetomacrogol 1000 has been explored as a component in delivery systems aimed at protecting these sensitive molecules and enabling their controlled release.

Research has investigated the use of Cetomacrogol 1000 in thermoresponsive eutectic compositions for the oral delivery of peptides and proteins. epo.orggoogle.com In one study, a eutectic mixture of menthol and Cetomacrogol 1000 (in a 3:1 mass ratio) was employed in an oral polymeric pharmaceutical dosage form. epo.orggoogle.com This composition was designed to be solid at room temperature and fluid at body temperature, allowing for controlled release at the intestine. epo.orggoogle.com The eutectic composition was mixed with the active pharmaceutical ingredient (API), such as a peptide or protein, and a crosslinking agent, and then surrounded by a porous polymeric composition. epo.orggoogle.com The porous layer protects the API in the stomach, and upon reaching the intestine, the ingress of water facilitates crosslinking of the polymer, which in turn controls the egress of the fluid eutectic composition containing the API. epo.orggoogle.com

Studies involving eutectic mixtures of menthol and Cetomacrogol 1000 prepared by freeze-drying have shown improved release kinetics and stability for entrapped bovine serum albumin (BSA), a model protein. researchgate.net The flux of the protein across an intestinal tissue model was observed to increase significantly compared to a control formulation. researchgate.net This enhanced permeation is attributed, in part, to the presence of menthol within the eutectic blend, which acts as a permeation enhancer. epo.orgresearchgate.net

These findings suggest that Cetomacrogol 1000, as a component of thermoresponsive eutectic systems, can contribute to the structural protection of sensitive macromolecules during transit through the gastrointestinal tract and facilitate their controlled release and enhanced absorption at the target site.

Here is a summary of research findings on Cetomacrogol 1000 in macromolecule delivery systems:

System TypeCetomacrogol 1000 RoleKey FindingReference
Thermoresponsive Eutectic (Menthol:Cetomacrogol 1000)Component of the thermoresponsive matrix for controlled releaseEnabled controlled release of API at intestinal temperature; protected API in the stomach. epo.orggoogle.com
Freeze-dried Eutectic (Menthol:Cetomacrogol 1000)Component of the eutectic matrix for controlled releaseImproved release kinetics and stability of entrapped BSA; enhanced protein flux across intestinal tissue. researchgate.net

Chemical Reactivity and Stability Investigations

Oxidation Pathways and Reaction Product Characterization

Cetomacrogol 1000 is susceptible to oxidation under specific conditions. This process can lead to the formation of various oxidation products. Common oxidizing agents that can react with Cetomacrogol 1000 include hydrogen peroxide and potassium permanganate. Oxidation of the compound can result in the formation of aldehydes, ketones, and carboxylic acids.

While detailed studies specifically characterizing all oxidation pathways and products of Cetomacrogol 1000 are not extensively detailed in the provided information, the presence of ether linkages and terminal hydroxyl groups in its structure suggests potential sites for oxidative attack. In studies involving the degradation of other compounds in the presence of Cetomacrogol 1000 under oxidative stress (such as gamma irradiation), related oxidative processes, including the cleavage of ester bonds, have been observed in the co-present substances, indicating the potential for such reactions to occur in formulations containing Cetomacrogol 1000 under oxidative conditions. researchgate.net

Reduction and Substitution Reaction Potentials

Reduction reactions involving Cetomacrogol 1000 are considered less common but can occur under certain conditions. Reducing agents such as sodium borohydride (B1222165) may be employed to facilitate these reactions.

Cetomacrogol 1000 also has the potential to participate in substitution reactions, particularly when reactive agents are present. Various halogenating agents and other reactive chemicals are capable of facilitating these substitution reactions. While the primary synthesis of Cetomacrogol 1000 involves the ethoxylation of cetyl alcohol, which is a form of addition reaction, followed by potential reactions at the terminal hydroxyl group, the structure allows for potential substitution reactions along the polyoxyethylene chain or at the terminal groups under appropriate chemical environments.

Stability in Diverse Chemical Environments and Storage Conditions

Cetomacrogol 1000 is reported to be stable under normal conditions. sevron.co.ukcaelo.deorica.comammol.orgchemicalbook.com To prevent thermal decomposition, overheating should be avoided. caelo.de

Proper storage conditions are essential to maintain the stability of Cetomacrogol 1000. It should be stored in its original container, kept tightly closed, and placed in a dry and well-ventilated area. sevron.co.ukammol.org Storage in a cool place, away from sources of heat and direct exposure to sunlight, is recommended. ammol.orgfarmalabor.it Keeping containers upright is also advised. farmalabor.it The recommended storage temperature range is typically 8 to 25°C. srlchem.com Protection against electrostatic charges may also be necessary. caelo.de

In terms of chemical environment stability, Cetomacrogol 1000 is reported to be stable in the presence of moderately strong acidic and alkaline conditions. crodapharma.com It also exhibits high stability when exposed to electrolytes and hard water. atamanchemicals.com However, it is noted to be sensitive to specific changes in its environment. atamanchemicals.com Cetomacrogol 1000 is incompatible with strong oxidizing agents. sevron.co.ukcaelo.deammol.orgchemicalbook.comfarmalabor.it Strong acids are also identified as incompatible materials. orica.com

Stability studies have indicated that Cetomacrogol 1000 forms stable complexes with water and other hydrophilic compounds. This property is significant for maintaining the integrity of drug formulations over time.

Hazardous decomposition products, such as carbon oxides (carbon monoxide and carbon dioxide) and fumes, may be produced during thermal decomposition. sevron.co.ukammol.orgfarmalabor.itmubychem.com Hazardous polymerization is not expected to occur with Cetomacrogol 1000. ammol.orgmubychem.com

Selected Physicochemical Properties of Cetomacrogol 1000

PropertyValueSource
AppearanceWhite/cream waxy pastilles, mass, pellets, or flakes crodapharma.commubychem.com
Melting PointNot lower than 38°C; ca. 38°C; 45-53°C (solidifying point) srlchem.commubychem.com
SolubilitySoluble in water, ethanol, acetone; practically insoluble in light petroleum mubychem.com
Acid ValueNot more than 0.5 mubychem.com
Saponification ValueNot more than 1 (using 10g); Not more than 2.0 (using 20g) mubychem.com
Water ContentNot more than 10 mg/g mubychem.com

Computational Chemistry Data for Cetomacrogol 1000 Monomer

Computational studies provide insights into the chemical properties and reactivity indices of molecules. The following table presents some calculated electronic properties for the Cetomacrogol 1000 monomer:

PropertyValue (eV)Source
Energy Gap (Eg)8.509 acs.org
Electron Affinity-1.687 nih.gov
Chemical Hardness (η)Related to Energy Gap acs.org
Softness (S)Related to Chemical Hardness nih.gov

Note: Chemical hardness and softness are related to the energy gap and electronegativity and are used to predict chemical behavior based on the hard and soft acid and base principle. acs.orgnih.gov

Q & A

Q. What are the key physicochemical properties of Cetomacrogol 1000, and how do they influence its surfactant behavior?

Cetomacrogol 1000 is a nonionic surfactant composed of a polyoxyethylene chain (20–24 oxyethylene groups) attached to cetyl or cetostearyl alcohol. Its hydroxyl number (~41), critical micelle concentration (CMC) of 0.0006% w/v, and molecular weight (~1,300) are critical determinants of its emulsifying and solubilizing properties. Surface tension measurements and elemental analysis (C:H:O ratio ~59:10:30) are standard methods to characterize these properties .

Q. How is Cetomacrogol 1000 utilized in pharmaceutical formulations, and what mechanisms underpin its role as an emulsifier?

Cetomacrogol 1000 stabilizes oil-in-water (O/W) emulsions by reducing interfacial tension through its amphiphilic structure. The polyoxyethylene chain enhances hydrophilicity, while the alkyl chain anchors to hydrophobic phases. Experimental validation includes rheological studies and droplet size analysis to assess emulsion stability .

Q. What analytical methods are recommended for detecting residual impurities in Cetomacrogol 1000?

Gas chromatography (GC) with headspace injection (DB-1 column) is used for volatile impurities like ethylene oxide and 1,4-dioxane, while a VF-17MS column detects glycols (ethylene glycol, diethylene glycol). Method validation parameters include linearity ranges (e.g., 0.5–10 μg/mL for ethylene oxide) and detection limits (e.g., 0.1 μg/mL for 1,4-dioxane) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Cetomacrogol 1000’s role in enhancing drug permeation across biological membranes?

In vivo models (e.g., diabetic rats) are used to measure permeation enhancement by comparing plasma drug concentrations with/without Cetomacrogol 1000. Key parameters include surfactant concentration (optimal at 0.5 mg/ml), administration route (e.g., rectal microenemas), and pharmacodynamic endpoints (e.g., blood glucose reduction). Toxicity is assessed via histopathology and blood chemistry after repeated exposure .

Q. What methodologies resolve contradictions in studies on Cetomacrogol 1000’s interaction with antimicrobial preservatives?

Conflicting results on preservative neutralization can arise from surfactant concentration variations relative to the CMC. Researchers should employ isothermal titration calorimetry (ITC) to study binding thermodynamics and high-performance liquid chromatography (HPLC) to quantify free preservative concentrations. Statistical tools like ANOVA compare neutralization efficacy across formulations (e.g., polysorbate 80 vs. Cetomacrogol 1000) .

Q. How does the polyoxyethylene chain length (n=20–24) affect Cetomacrogol 1000’s micellar behavior and solubilization capacity?

The chain length influences micelle size, aggregation number, and solubilization efficiency. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) quantify micellar dimensions, while fluorescence spectroscopy using pyrene probes determines micropolarity changes. Longer chains enhance hydrophilic-lipophilic balance (HLB), improving solubility of hydrophobic drugs .

Q. What chromatographic techniques are optimal for quantifying Cetomacrogol 1000 in complex formulations like creams?

Thin-layer chromatography (TLC) with flame ionization detection (FID) separates Cetomacrogol 1000 from excipients (e.g., paraffin, vaseline). Detection uses UV (254 nm) or spray reagents (e.g., 8-amino-1-naphthalenesulfonic acid). Validation includes retention factor (Rf) reproducibility and spike-recovery tests (e.g., 95–105% recovery in creams) .

Q. How can researchers assess the long-term stability of Cetomacrogol 1000-containing formulations under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor physicochemical changes (pH, viscosity, droplet size). Forced degradation studies (e.g., exposure to oxidative stress) coupled with LC-MS identify degradation products. Statistical models (e.g., Arrhenius kinetics) predict shelf life .

Methodological Guidance for Research Design

What criteria define a robust research question for studying Cetomacrogol 1000’s mechanisms?

Questions must be specific (e.g., "How does Cetomacrogol 1000 modulate membrane permeability?"), measurable (e.g., via flux assays), and address knowledge gaps (e.g., conflicting data on preservative inactivation). Pilot studies validate feasibility, ensuring access to analytical tools (e.g., GC, HPLC) and biological models .

Q. How should researchers approach contradictory findings in surfactant efficacy studies?

Contradictions often stem from contextual variables (e.g., concentration, formulation matrix). Meta-analyses of published data, sensitivity analyses, and factorial experimental designs (varying pH, temperature, and ionic strength) isolate confounding factors. Reproducibility is confirmed through inter-laboratory validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.